tert-butyl N-[4-(prop-2-yn-1-yl)cyclohexyl]carbamate
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Overview
Description
tert-Butyl N-[4-(prop-2-yn-1-yl)cyclohexyl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This compound is characterized by its tert-butyl group, a cyclohexyl ring, and a prop-2-yn-1-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(prop-2-yn-1-yl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative containing a prop-2-yn-1-yl group. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include tert-butyl carbamate, cyclohexyl derivatives, and appropriate catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the prop-2-yn-1-yl group may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the prop-2-yn-1-yl group to a more saturated form, such as a propyl group.
Substitution: The compound can participate in substitution reactions, where the prop-2-yn-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-(prop-2-yn-1-yl)cyclohexyl]carbamate is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the activity of specific enzymes and their role in biological processes .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of various chemical products. It serves as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(prop-2-yn-1-yl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The prop-2-yn-1-yl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate: This compound has two prop-2-yn-1-yl groups instead of one.
tert-Butyl N-(prop-2-yn-1-yl)-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate: This compound contains a dioxaborolan group in addition to the prop-2-yn-1-yl group.
Uniqueness: tert-Butyl N-[4-(prop-2-yn-1-yl)cyclohexyl]carbamate is unique due to its specific structure, which includes a cyclohexyl ring and a prop-2-yn-1-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H23NO2 |
---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
tert-butyl N-(4-prop-2-ynylcyclohexyl)carbamate |
InChI |
InChI=1S/C14H23NO2/c1-5-6-11-7-9-12(10-8-11)15-13(16)17-14(2,3)4/h1,11-12H,6-10H2,2-4H3,(H,15,16) |
InChI Key |
ZHEBRDTYNKREON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CC#C |
Origin of Product |
United States |
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